molecular formula C8H10INO B12850634 4-Iodo-2-methoxy-5-methylaniline

4-Iodo-2-methoxy-5-methylaniline

Cat. No.: B12850634
M. Wt: 263.08 g/mol
InChI Key: GLSRPYDLNFFRQJ-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-5-methylaniline is a halogenated aromatic amine with the molecular formula C₈H₁₀INO. The compound features an iodine substituent at the para position relative to the amine group, a methoxy group at the ortho position, and a methyl group at the meta position. These substituents influence its electronic properties, solubility, and reactivity. Halogenated anilines like this are often intermediates in pharmaceutical and agrochemical synthesis due to their ability to undergo cross-coupling reactions .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-2-methoxy-5-methylaniline

InChI

InChI=1S/C8H10INO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3

InChI Key

GLSRPYDLNFFRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-5-methylaniline typically involves the iodination of 2-methoxy-5-methylaniline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of 4-Iodo-2-methoxy-5-methylaniline may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxy-5-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-2-methoxy-5-methylaniline.

Scientific Research Applications

4-Iodo-2-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares 4-Iodo-2-methoxy-5-methylaniline with analogous compounds, highlighting substituent-driven variations in molecular weight (MW), melting point (mp), and boiling point (bp):

Compound Name Molecular Formula MW (g/mol) mp (°C) bp (°C) Key Substituents
4-Iodo-2-methoxy-5-methylaniline C₈H₁₀INO 263.08* N/A N/A I, OCH₃, CH₃
4-Iodoaniline C₆H₆IN 219.02 61–63 N/A I, NH₂
4-Iodoanisole C₇H₇IO 234.04 48–51 237 I, OCH₃
2-Methoxy-5-methylaniline C₈H₁₁NO 137.18 -53† 235 OCH₃, CH₃, NH₂
4-Chloro-2-iodo-5-methylaniline C₇H₇ClIN 267.50 N/A N/A Cl, I, CH₃, NH₂
4-Methoxy-5-methyl-2-nitroaniline C₈H₁₀N₂O₃ 182.18 N/A N/A OCH₃, CH₃, NO₂

*Calculated MW based on formula; †Reported as "mp: -53°C" for 2-methoxy-5-methylaniline, though this value may require verification .

Key Observations:
  • Iodine vs. Chlorine Substitution : Replacing iodine with chlorine (e.g., 4-Chloro-2-iodo-5-methylaniline) reduces molecular weight but may increase polarity due to chlorine’s electronegativity .
  • Methoxy Group Impact: The methoxy group (OCH₃) lowers melting points compared to non-ether analogs (e.g., 4-Iodoanisole vs. 4-Iodoaniline) due to reduced crystallinity .
  • Nitro Group Introduction : Adding a nitro group (e.g., 4-Methoxy-5-methyl-2-nitroaniline) increases molecular weight and likely alters solubility and reactivity .
Reactivity Trends:
  • Cross-Coupling Potential: The iodine substituent enables Suzuki-Miyaura or Ullmann couplings, similar to 4-Chloro-2-iodo-5-methylaniline .
  • Acid-Base Behavior: The amine group (NH₂) confers basicity, while the electron-withdrawing iodine and methoxy groups may reduce nucleophilicity compared to non-halogenated anilines .

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